molecular formula C6H4N4O3 B2763984 5-Nitro-2,1,3-benzoxadiazol-4-amine CAS No. 22250-46-0

5-Nitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B2763984
CAS RN: 22250-46-0
M. Wt: 180.123
InChI Key: PCUQFNPRWPTYMP-UHFFFAOYSA-N
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Description

5-Nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBD-Cl, is a fluorescent dye that has been widely used in scientific research applications. Its unique chemical properties make it a valuable tool in the field of biochemistry and molecular biology.

Mechanism of Action

NBD-Cl works by covalently binding to biological molecules such as proteins and lipids. The fluorescent properties of NBD-Cl allow for the detection and visualization of these labeled molecules.
Biochemical and Physiological Effects:
NBD-Cl labeling can alter the biochemical and physiological properties of the labeled molecules. However, studies have shown that NBD-Cl labeling does not significantly affect the function of labeled proteins or lipids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect and label even low concentrations of biological molecules. However, NBD-Cl labeling can be time-consuming and may require additional purification steps.

Future Directions

There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new NBD-Cl derivatives with improved properties such as increased fluorescence intensity and longer excitation wavelengths. Another area of interest is the application of NBD-Cl in live-cell imaging to study dynamic biological processes. Additionally, NBD-Cl could be used in the development of new diagnostic tools and therapies for various diseases.
In conclusion, NBD-Cl is a valuable tool in scientific research due to its ability to label and detect biological molecules. Its unique chemical properties make it a versatile tool in the field of biochemistry and molecular biology. As research continues, NBD-Cl and its derivatives hold great potential for the development of new diagnostic tools and therapies.

Synthesis Methods

NBD-Cl can be synthesized through a multistep process involving the reaction of 2-nitroaniline with phosgene and sodium azide. The resulting product is then treated with hydrochloric acid to yield NBD-Cl.

Scientific Research Applications

NBD-Cl has been extensively used in scientific research applications due to its ability to label and detect biological molecules. It has been used to study protein-protein interactions, enzyme kinetics, and lipid dynamics. NBD-Cl can also be used as a fluorescent probe to monitor changes in pH, temperature, and ion concentration.

properties

IUPAC Name

5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQFNPRWPTYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,1,3-benzoxadiazol-4-amine

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